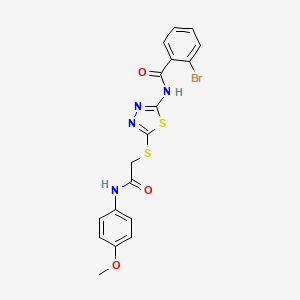

![molecular formula C25H20N2O4 B2410099 3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-37-0](/img/structure/B2410099.png)

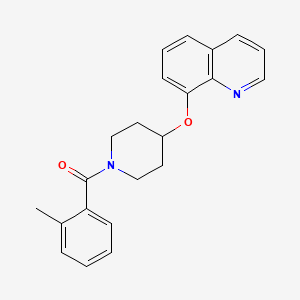

3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the benzofuro[3,2-d]pyrimidine family, which has been explored for their biological activities.

Scientific Research Applications

Heterocyclic Compounds in Scientific Research

Heterocyclic compounds play a crucial role in medicinal chemistry and drug development. They form the backbone of a significant number of drugs and are central to the development of new therapeutic agents.

Novel Synthesis Methods

Research has focused on developing novel synthesis methods for heterocyclic compounds, indicating their importance in pharmaceutical chemistry. For instance, Osyanin et al. (2014) described a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important for their antibacterial and fungicidal activity, as well as their potential as neuropeptide S receptor antagonists and antiallergic properties (Osyanin et al., 2014). These findings highlight the ongoing efforts to expand the library of heterocyclic compounds through innovative synthetic pathways.

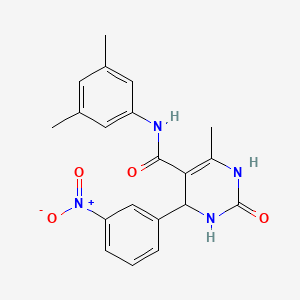

Potential for Anti-Inflammatory and Analgesic Agents

Another area of research involves the synthesis of novel compounds for anti-inflammatory and analgesic purposes. For example, Abu‐Hashem et al. (2020) synthesized new compounds with potential cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Their work illustrates the therapeutic potential of heterocyclic compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Applications in Nonlinear Optical Materials

Heterocyclic compounds have also been studied for their third-order nonlinear optical properties. Shettigar et al. (2009) investigated two novel styryl dyes with significant potential for nonlinear optical device applications due to their two-photon absorption phenomenon (Shettigar et al., 2009). This research points to the versatility of heterocyclic compounds beyond pharmaceuticals, showing their utility in materials science.

Fluorescence and Quantum Chemical Studies

Research into the fluorescence properties and computational analysis of heterocyclic compounds has also been conducted, demonstrating their potential in creating new fluorescent materials for various applications. Yokota et al. (2012) synthesized fluorescent compounds with strong solid-state fluorescence, highlighting the importance of these materials in scientific and industrial applications (Yokota et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s interaction with these targets plays a crucial role in its mechanism of action .

Mode of Action

The compound interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently under investigation .

Biochemical Pathways

The compound affects certain biochemical pathways, leading to downstream effects. The specific pathways affected by the compound and the nature of these effects are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. These properties are crucial for understanding the compound’s pharmacokinetics .

Result of Action

The compound’s action results in molecular and cellular effects. These effects are determined by the compound’s interaction with its targets and its influence on biochemical pathways .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. These factors include pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

3-benzyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-30-19-11-7-10-18(14-19)16-26-22-20-12-5-6-13-21(20)31-23(22)24(28)27(25(26)29)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRRUIWACFEUMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)

![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)

![Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride](/img/structure/B2410022.png)

![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2410028.png)

![N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2410037.png)